molecular formula C21H20FNO5 B6420849 4-[2-(5-fluoro-2-methoxyphenyl)-2-oxoethyl]-2-(propan-2-yl)-2,3,4,5-tetrahydro-1,4-benzoxazepine-3,5-dione CAS No. 903192-93-8

4-[2-(5-fluoro-2-methoxyphenyl)-2-oxoethyl]-2-(propan-2-yl)-2,3,4,5-tetrahydro-1,4-benzoxazepine-3,5-dione

Número de catálogo: B6420849
Número CAS: 903192-93-8
Peso molecular: 385.4 g/mol
Clave InChI: SPWJJTFENHHKGD-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound is a benzoxazepine derivative characterized by a fused benzoxazepine-dione core substituted with a 5-fluoro-2-methoxyphenyl ketone group and an isopropyl moiety at position 2. Its structure (Figure 1) combines a heterocyclic framework with electron-withdrawing and lipophilic substituents, which are critical for modulating biological activity. The 5-fluoro-2-methoxyphenyl group enhances membrane permeability and target binding, while the isopropyl substituent contributes to steric effects and metabolic stability .

Benzoxazepines are known for diverse pharmacological applications, including antimicrobial, antimalarial, and enzyme inhibitory activities. This compound’s design aligns with strategies observed in recent research, where substituent optimization is used to improve potency against specific targets, such as Enoyl-ACP Reductase (PfENR) in Plasmodium falciparum and FabI in Escherichia coli .

Propiedades

IUPAC Name

4-[2-(5-fluoro-2-methoxyphenyl)-2-oxoethyl]-2-propan-2-yl-1,4-benzoxazepine-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FNO5/c1-12(2)19-21(26)23(20(25)14-6-4-5-7-18(14)28-19)11-16(24)15-10-13(22)8-9-17(15)27-3/h4-10,12,19H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPWJJTFENHHKGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C(=O)N(C(=O)C2=CC=CC=C2O1)CC(=O)C3=C(C=CC(=C3)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparación Con Compuestos Similares

Key Observations :

Substituent Impact :

  • The 5-fluoro-2-methoxyphenyl group in the target compound mirrors substituents in active analogues (e.g., 4c, 3j), which exhibit antibacterial activity against E. coli. Methoxy and fluoro groups enhance hydrophobicity and hydrogen bonding, critical for FabI inhibition .
  • Isopropyl vs. Ethyl : The isopropyl group in the target compound may improve metabolic stability compared to the ethyl-substituted analogue (RN 903191-82-2), which is patented for NEP/ECE inhibition in eye diseases .

coli. However, direct comparative data are lacking. Antimalarial Potential: Fluoro and methoxy substituents are associated with PfENR inhibition in related compounds (e.g., 3i), though ethoxy groups in pyrazolyl thiazolidinones showed higher antimalarial activity .

Therapeutic Diversification :

  • While the target compound is hypothesized to target microbial enzymes, the ethyl-substituted analogue (RN 903191-82-2) exemplifies benzoxazepines’ versatility, showing promise in treating eye diseases via NEP/ECE inhibition .

Mechanism of Action and Enzyme Targets

  • PfENR Inhibition: Benzoxazepines with methoxy/fluoro groups disrupt lipid biosynthesis in P. falciparum by binding to the enoyl-ACP reductase active site. Compound 3i (15 mm zone) supports this mechanism .
  • E. coli FabI Inhibition : Aryl substituents in pyrazolyl benzoxazepines (e.g., 4c) competitively inhibit FabI, a key enzyme in bacterial fatty acid synthesis .
  • NEP/ECE Inhibition : The ethyl-substituted analogue demonstrates dual enzyme inhibition, reducing endothelin-1 levels in ocular tissues .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.